molecular formula C14H13N5O2 B2994304 N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034403-54-6

N-((5-methylisoxazol-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2994304
CAS RN: 2034403-54-6
M. Wt: 283.291
InChI Key: WTSDFCSLGCNOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds involves the formation of isoxazole and triazole rings, which are five-membered rings containing multiple heteroatoms .


Chemical Reactions Analysis

The chemical reactivity of similar compounds often involves reactions at the isoxazole ring or the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Similar compounds often have properties like being a solid at room temperature and being soluble in organic solvents .

Scientific Research Applications

Herbicide Development

This compound has been investigated for its potential as a herbicide . It is designed based on a D1 protease inhibitor structure identified by homology modeling and virtual screening . The D1 protease (CtpA) is essential for the assembly of the PSII reaction center in plants, and inhibitors targeting this protease could be more efficient than current herbicides that target the D1 protein .

Enzyme Inhibition

The compound exhibits competitive inhibition against the native spinach D1 protease. This suggests that it could serve as a lead compound for developing inhibitors that target D1 protease in plants, which is a novel approach to controlling weed growth .

Synthesis of Heterocycles

The synthesis process of this compound involves the formation of an isoxazole ring, which is a crucial step in creating various heterocyclic compounds . These compounds have a wide range of applications in pharmaceuticals and agrochemicals .

Molecular Modeling

Due to its unique structure, the compound can be used in molecular modeling studies to explore the interaction between small molecules and biological targets. This can aid in the design of new drugs and agrochemicals .

Chemical Biology Research

In chemical biology, this compound can be used to study the biochemical pathways involved in plant growth and development. By inhibiting specific enzymes, researchers can understand the role of these enzymes in plants .

Pharmaceutical Research

The structural features of this compound make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents . Its ability to interact with biological enzymes could be harnessed to treat various diseases .

Mechanism of Action

While the specific mechanism of action for your compound isn’t available, similar compounds often interact with various receptors in the body, such as GABA and serotonin receptors .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-10-11(8-17-21-10)7-15-14(20)13-9-16-19(18-13)12-5-3-2-4-6-12/h2-6,8-9H,7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSDFCSLGCNOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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